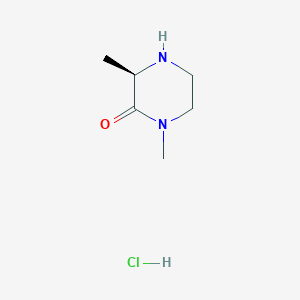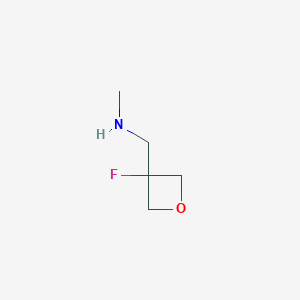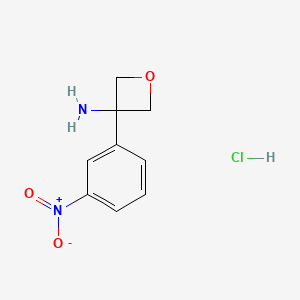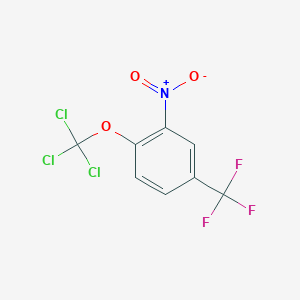
2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene
Overview
Description
2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H3Cl3F3NO3 It is characterized by the presence of nitro, trichloromethoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene typically involves the nitration of a suitable precursor, followed by the introduction of trichloromethoxy and trifluoromethyl groups. One common method involves the nitration of 1-(trichloromethoxy)-4-(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The choice of reagents, catalysts, and reaction conditions is optimized to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The trichloromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form different oxidation states.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Amino-1-(trichloromethoxy)-4-(trifluoromethyl)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the nitro group.
Scientific Research Applications
2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene depends on its chemical structure and the specific context in which it is used. The nitro group can participate in redox reactions, while the trichloromethoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
2-Nitro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene: Similar structure but with different substitution pattern on the benzene ring.
2-Nitro-1-(dichloromethoxy)-4-(trifluoromethyl)benzene: Similar but with dichloromethoxy group instead of trichloromethoxy.
2-Nitro-1-(trichloromethoxy)-4-(difluoromethyl)benzene: Similar but with difluoromethyl group instead of trifluoromethyl.
Uniqueness
2-Nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene is unique due to the specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both trichloromethoxy and trifluoromethyl groups on the benzene ring makes it particularly interesting for various synthetic and research applications.
Properties
IUPAC Name |
2-nitro-1-(trichloromethoxy)-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-6-2-1-4(7(12,13)14)3-5(6)15(16)17/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHMQBKNKMRXCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Hydroxy-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1403793.png)
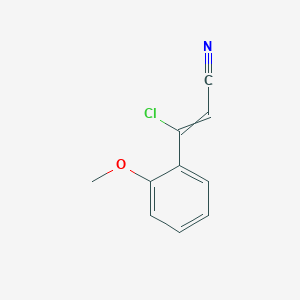
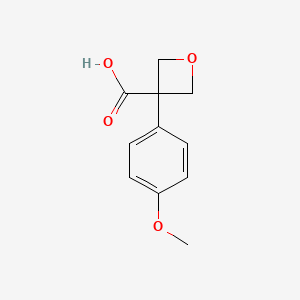
![3-Oxa-9-aza-bicyclo[3.3.1]nonane-7-acetic acid hydrochloride](/img/structure/B1403797.png)
![1-Oxa-6-azaspiro[3.3]heptane trifluoroacetate](/img/structure/B1403798.png)
![6-Phenyl-2-oxa-spiro[3.3]heptane-6-carbonitrile](/img/structure/B1403799.png)

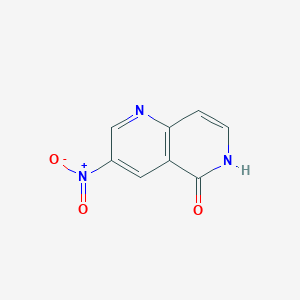

![3-ethoxycarbonylpyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1403806.png)
